(S)-3-bromo-1-(trifluoromethyl)piperidine
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Overview
Description
(S)-3-bromo-1-(trifluoromethyl)piperidine is a chiral compound with a piperidine ring substituted with a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-bromo-1-(trifluoromethyl)piperidine typically involves the bromination of a suitable piperidine precursor. One common method is the bromination of (S)-1-(trifluoromethyl)piperidine using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-3-bromo-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (S)-3-azido-1-(trifluoromethyl)piperidine, while oxidation with potassium permanganate could produce (S)-3-bromo-1-(trifluoromethyl)piperidin-2-one.
Scientific Research Applications
(S)-3-bromo-1-(trifluoromethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers use it to study the effects of trifluoromethyl and bromine substituents on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of (S)-3-bromo-1-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(trifluoromethyl)piperidine
- (S)-4-bromo-1-(trifluoromethyl)piperidine
- (S)-3-chloro-1-(trifluoromethyl)piperidine
Uniqueness
(S)-3-bromo-1-(trifluoromethyl)piperidine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the piperidine ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and trifluoromethyl groups can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.
Properties
Molecular Formula |
C6H9BrF3N |
---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
(3S)-3-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
DCWTUCXSIUESOH-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(F)(F)F)Br |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)Br |
Origin of Product |
United States |
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